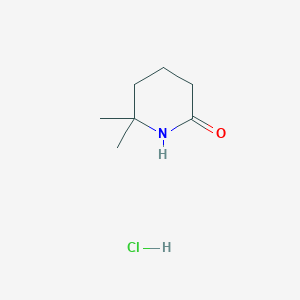

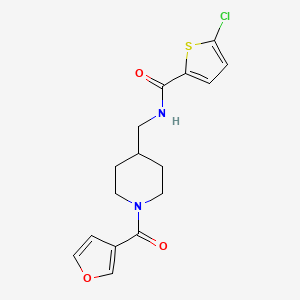

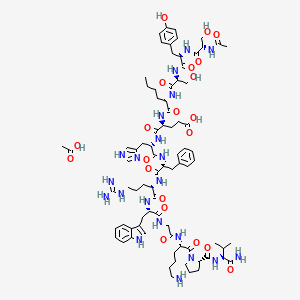

![molecular formula C18H14N2OS B2442425 7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866727-01-7](/img/structure/B2442425.png)

7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a chemical compound that belongs to the class of chromenopyrimidines . Chromenopyrimidines have received much attention due to their interesting biological properties, such as anticancer, antimicrobial, antitubercular, antibacterial, antiproliferative, and antioxidant activities .

Synthesis Analysis

The synthesis of chromenopyrimidines involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with excess aliphatic carboxylic acids in the presence of phosphoryl chloride (POCl3). The suggested mechanism involves a tandem intramolecular Pinner/Dimroth rearrangement .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Researchers have synthesized novel compounds, including those with chromeno[2,3-d]pyrimidine structures, and evaluated their antimicrobial activities against various bacterial and fungal strains. Some of these derivatives exhibited pronounced antimicrobial properties, suggesting their potential in developing new antimicrobial agents. For example, compounds synthesized from 2-amino-4-phenyl-4H-chromene-3-carbonitrile showed significant antitubercular and antimicrobial activities against a variety of pathogens, including Mycobacterium tuberculosis and strains of Staphylococcus aureus and Escherichia coli (Kamdar, Haveliwala, Mistry, & Patel, 2011).

Catalyst-Free Synthesis Approaches

Another study focused on a catalyst-free, one-pot synthesis of functionalized chromeno[2,3-d]pyrimidine derivatives, highlighting an eco-friendly and efficient approach to obtaining these compounds. This method offers the advantages of high yields, no need for column chromatographic purification, and the reusability of reaction media, which are crucial for sustainable chemical synthesis processes (Brahmachari & Nayek, 2017).

Nonlinear Optical Properties

Chromeno[2,3-d]pyrimidine derivatives have also been studied for their potential in nonlinear optics (NLO). A study on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, showed that these compounds exhibit considerable NLO character, making them suitable for applications in optoelectronic devices and other high-tech applications. This study highlights the diverse functional properties of chromeno[2,3-d]pyrimidine derivatives beyond their biological activities (Hussain et al., 2020).

Zukünftige Richtungen

The future directions for “7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” could involve further exploration of its biological properties, given the broad spectrum of activities exhibited by chromenopyrimidines . Additionally, more research could be conducted to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Eigenschaften

IUPAC Name |

7-methyl-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS/c1-11-7-8-15-13(9-11)10-14-17(21-15)19-16(20-18(14)22)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTHVCVDXPUXQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

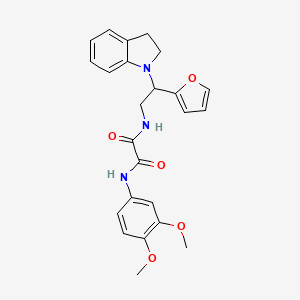

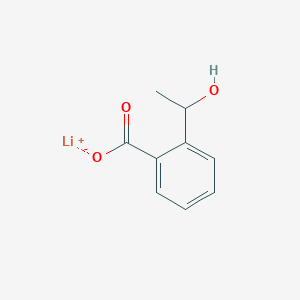

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2442347.png)

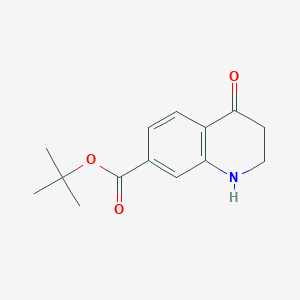

![3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine](/img/structure/B2442349.png)

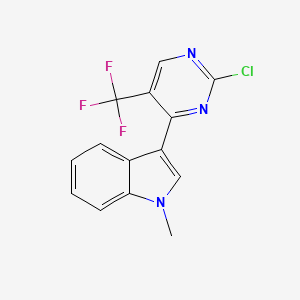

![2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2442353.png)

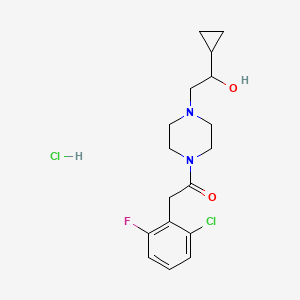

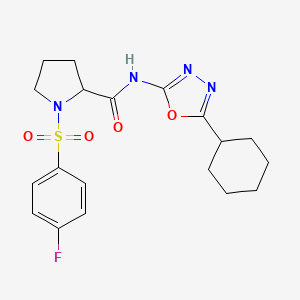

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2442355.png)

![3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B2442364.png)